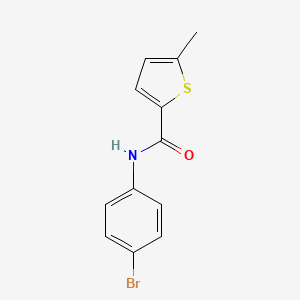
N-(4-bromophenyl)-5-methyl-2-thiophenecarboxamide
Overview
Description
Introduction "N-(4-bromophenyl)-5-methyl-2-thiophenecarboxamide" is a compound that has been studied in the context of various chemical reactions and properties. This compound is part of a broader class of thiophene derivatives known for their diverse chemical characteristics.
Synthesis Analysis The synthesis of related thiophene carboxamide compounds often involves multi-step processes. For instance, the synthesis of 4-bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide, a related compound, utilized direct lithiations and a bromination reaction starting from thiophene, carried out at temperatures ranging from -78 °C to room temperature over a period of 1 to 24 hours, achieving an overall yield of 47% (Bar & Martin, 2021).
Molecular Structure Analysis The molecular structure of thiophene carboxamide derivatives is typically confirmed through various spectroscopic methods. For example, N-(biphenyl-2-thiocarbamoyl)-4-phenylcarboxamide was studied using FTIR, NMR, and single-crystal X-ray diffraction, revealing detailed information about its molecular conformation and intramolecular interactions (Saeed, Erben, & Bolte, 2011).
Chemical Reactions and Properties Thiophene carboxamides can undergo various chemical reactions. For instance, the Suzuki cross-coupling reaction was used to synthesize 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides, showing the versatility of these compounds in chemical synthesis (Ahmad et al., 2021).
Physical Properties Analysis The physical properties of such compounds are often determined through crystallographic studies. The crystal structure of N-hydroxy-5-bromophenyl-2-carboxamidine, a related compound, revealed insights into its molecular conformation and crystal packing (Hong-xun, 2011).
Chemical Properties Analysis The chemical properties of thiophene carboxamides are influenced by their molecular structure. Detailed analysis through spectroscopy and crystallography can reveal various chemical interactions and bond configurations, as demonstrated in studies of similar compounds (Yeo & Tiekink, 2018).
Mechanism of Action
Target of Action
Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Mode of Action
It is known that similar compounds can exhibit antimicrobial and anticancer activities . These activities are often achieved through interactions with specific cellular targets, leading to changes in cellular processes and functions.
Biochemical Pathways
Related compounds have been shown to block the biosynthesis of certain bacterial lipids , suggesting that this compound may also interfere with specific biochemical pathways.
Result of Action
Related compounds have shown promising antimicrobial activity and anticancer effects . These effects are likely the result of the compound’s interactions with its cellular targets.
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(4-bromophenyl)-5-methylthiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNOS/c1-8-2-7-11(16-8)12(15)14-10-5-3-9(13)4-6-10/h2-7H,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHXWNMPYARMYLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(=O)NC2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[4-(dimethylamino)phenyl]-3,5-dimethyl-4-isoxazolecarboxamide](/img/structure/B4430261.png)
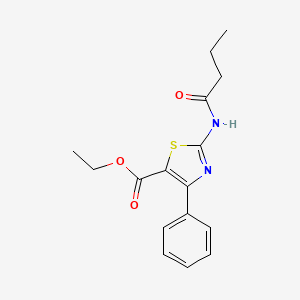
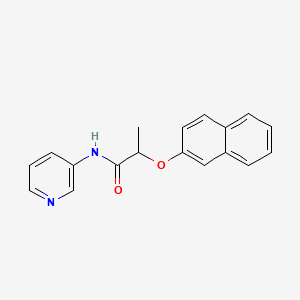
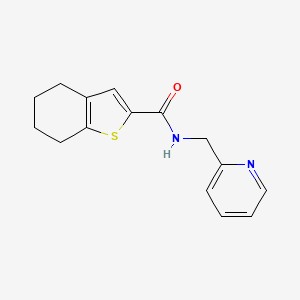
![2-fluoro-N-[3-(4-morpholinylsulfonyl)phenyl]benzamide](/img/structure/B4430288.png)
![N-{3-[(cyclopropylamino)carbonyl]-4-ethyl-5-methyl-2-thienyl}-5-methyl-3-isoxazolecarboxamide](/img/structure/B4430291.png)
![N-[3-cyano-4-(4-fluorophenyl)-5-methyl-2-thienyl]-3-ethyl-5-methyl-4-isoxazolecarboxamide](/img/structure/B4430297.png)
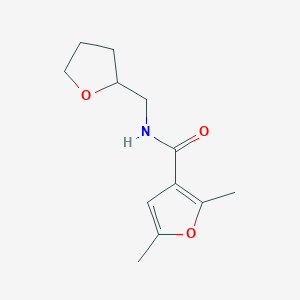

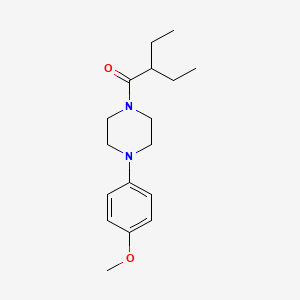
![1-cyclohexyl-4-[(5-ethyl-3-thienyl)carbonyl]piperazine](/img/structure/B4430327.png)
![1-[(5-chloro-2-thienyl)sulfonyl]-4-[(2-methylcyclopropyl)carbonyl]piperazine](/img/structure/B4430328.png)
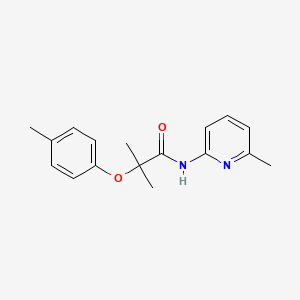
![1-(3-chlorobenzyl)-4-[(5-methyl-3-thienyl)carbonyl]piperazine hydrochloride](/img/structure/B4430342.png)